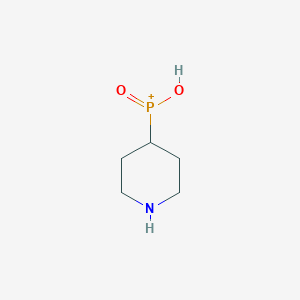![molecular formula C28H33Cl2N5O5S B14235358 2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride](/img/structure/B14235358.png)
2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including a naphthalene ring, piperidine ring, and sulfonyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride typically involves multi-step organic reactions. Key steps may include:
- Formation of the naphthalene derivative through Friedel-Crafts acylation.
- Synthesis of the piperidine derivative via reductive amination.
- Coupling of the naphthalene and piperidine derivatives using a suitable linker.
- Introduction of the sulfonyl group through sulfonation.
- Final assembly of the compound and purification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring.
Reduction: Reduction reactions could target the imine groups within the piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions may occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized derivatives, reduced amines, and substituted aromatic compounds.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific electronic properties.
Biology
Biochemical Probes: Utilized as a probe to study biological pathways.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.
Diagnostic Tools: Used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Manufacturing: Employed in the synthesis of other complex organic molecules.
Pharmaceutical Production: Used as an intermediate in the production of active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of 2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
類似化合物との比較
Similar Compounds
- 2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid
- 2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;monohydrochloride
Uniqueness
The unique combination of functional groups in 2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride distinguishes it from other similar compounds. Its specific structural features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C28H33Cl2N5O5S |
|---|---|
分子量 |
622.6 g/mol |
IUPAC名 |
2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride |
InChI |
InChI=1S/C28H31N5O5S.2ClH/c1-17(29)32-10-8-23(9-11-32)38-24-6-7-25-22(14-24)15-26(33(25)39(36,37)16-27(34)35)19-4-2-18-3-5-20(28(30)31)13-21(18)12-19;;/h2-7,12-14,23,26,29H,8-11,15-16H2,1H3,(H3,30,31)(H,34,35);2*1H/t26-;;/m1../s1 |
InChIキー |
IDRXIHHFXKZNBT-FBHGDYMESA-N |
異性体SMILES |
CC(=N)N1CCC(CC1)OC2=CC3=C(C=C2)N([C@H](C3)C4=CC5=C(C=C4)C=CC(=C5)C(=N)N)S(=O)(=O)CC(=O)O.Cl.Cl |
正規SMILES |
CC(=N)N1CCC(CC1)OC2=CC3=C(C=C2)N(C(C3)C4=CC5=C(C=C4)C=CC(=C5)C(=N)N)S(=O)(=O)CC(=O)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxy-N-[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235276.png)
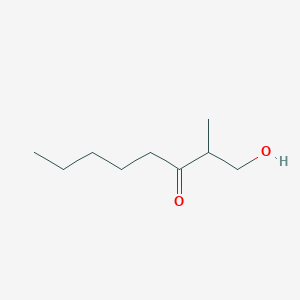
![N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine](/img/structure/B14235283.png)
![1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N'-(phenylmethyl)-](/img/structure/B14235290.png)
![N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide](/img/structure/B14235292.png)
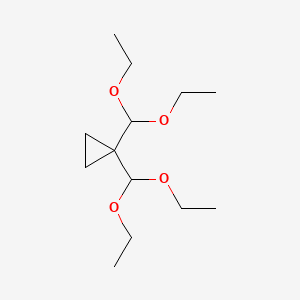
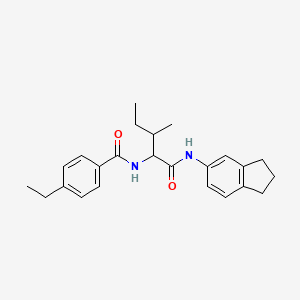
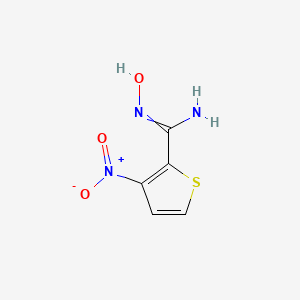
![5,9-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene](/img/structure/B14235302.png)
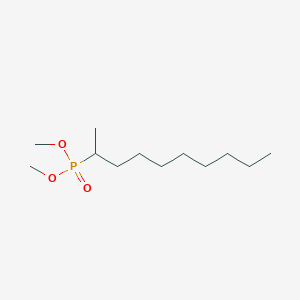
![10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate](/img/structure/B14235330.png)
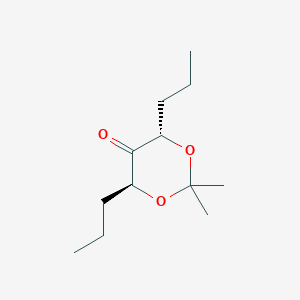
![Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14235348.png)
